N,N-dimethyl-1H-indole-6-sulfonamide
Description
N,N-Dimethyl-1H-indole-6-sulfonamide is a sulfonamide derivative featuring a dimethyl-substituted amine group attached to the sulfonyl moiety of an indole ring. The indole core is a bicyclic structure comprising a benzene ring fused to a pyrrole ring, which confers aromaticity and electronic properties critical for interactions in biological or material systems. The sulfonamide group (–SO₂NH–) is a common pharmacophore known for its role in enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity. The dimethyl substitution on the amine may enhance lipophilicity and metabolic stability compared to non-alkylated analogs .
Properties
Molecular Formula |
C10H12N2O2S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
N,N-dimethyl-1H-indole-6-sulfonamide |
InChI |
InChI=1S/C10H12N2O2S/c1-12(2)15(13,14)9-4-3-8-5-6-11-10(8)7-9/h3-7,11H,1-2H3 |
InChI Key |
NSDUNGXWHHPWSI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)C=CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Methyl-2,3-Dihydro-1H-Indole-6-Sulfonamide
Structural Differences :
- The 2,3-dihydroindole moiety in this compound reduces aromaticity by saturating the pyrrole ring, altering electronic properties and reactivity.
- Molecular Formula: C₉H₁₂N₂O₂S vs. C₁₀H₁₄N₂O₂S (hypothetical for N,N-dimethyl-1H-indole-6-sulfonamide).
- Molecular Weight: 212.27 g/mol vs. ~226.3 g/mol (estimated for dimethyl analog) .
- Synthesis: N-Methyl-2,3-dihydro-1H-indole-6-sulfonamide is synthesized via sulfonation of 2,3-dihydroindole followed by N-methylation.
Applications :
2-Oxo-1,2-Dihydrobenzo[cd]Indole-6-Sulfonamide Derivatives
Structural Differences :
Synthesis :
N-Substituted Ethyl-1H-Indazole-3-Carboxylates
Functional Group Comparison :
- Indazole (two adjacent nitrogen atoms in the bicyclic ring) vs. indole (one nitrogen). This difference affects electronic properties and binding affinity in biological targets.
- Carboxylate esters vs. sulfonamides: The former are more hydrolytically labile but offer distinct coordination sites for metal catalysts .
Reactivity :
Data Table: Key Properties and Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| This compound | C₁₀H₁₄N₂O₂S (hypothetical) | ~226.3 | Dimethylamine enhances lipophilicity; fully aromatic indole core. |
| N-Methyl-2,3-dihydro-1H-indole-6-sulfonamide | C₉H₁₂N₂O₂S | 212.27 | Partially saturated indole; reduced aromaticity. |
| 2-Oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide | C₁₅H₁₂N₂O₃S | 308.34 | Extended π-system; 2-oxo group enables hydrogen bonding. |
| Ethyl-1H-indazole-3-carboxylate | C₁₀H₉N₂O₂ | 189.20 | Indazole core with ester group; prone to hydrolysis. |
Research Findings and Mechanistic Insights
Sulfonamide vs. Carboxylate Reactivity :
- Sulfonamides are less nucleophilic than carboxylates due to the electron-withdrawing sulfonyl group, influencing their participation in transition-metal-catalyzed C–H activation reactions. For example, carboxylate-assisted mechanisms (e.g., concerted metalation-deprotonation) are less feasible with sulfonamides .
- Biological Implications: Dimethylation of the sulfonamide nitrogen in this compound may improve blood-brain barrier penetration compared to non-alkylated analogs, a hypothesis supported by studies on similar N-methylated sulfonamides .
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